ETHYL 2-{[4-(4-CHLOROPHENYL)-5-[(4-CHLOROPHENYL)AMINO]-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETATE
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Overview
Description
ETHYL 2-{[4-(4-CHLOROPHENYL)-5-[(4-CHLOROPHENYL)AMINO]-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETATE is a complex organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties . This particular compound features a triazole ring substituted with chlorophenyl groups, making it a subject of interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
The synthesis of ETHYL 2-{[4-(4-CHLOROPHENYL)-5-[(4-CHLOROPHENYL)AMINO]-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETATE typically involves multiple steps:
Starting Materials: The synthesis begins with 4-chlorobenzoic acid, which undergoes esterification with methanol to form methyl 4-chlorobenzoate.
Hydrazination: The ester is then treated with hydrazine hydrate to form 4-chlorobenzohydrazide.
Formation of Triazole Ring: The thiadiazole derivative is then reacted with hydrazine and an appropriate aldehyde to form the triazole ring.
Final Product: The final step involves the reaction of the triazole derivative with ethyl bromoacetate to yield this compound.
Chemical Reactions Analysis
ETHYL 2-{[4-(4-CHLOROPHENYL)-5-[(4-CHLOROPHENYL)AMINO]-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETATE undergoes various chemical reactions:
Scientific Research Applications
ETHYL 2-{[4-(4-CHLOROPHENYL)-5-[(4-CHLOROPHENYL)AMINO]-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETATE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial and antifungal agent.
Cancer Research: Its triazole ring structure makes it a candidate for anticancer drug development.
Agricultural Chemistry: The compound is explored for its potential use as a pesticide or herbicide.
Mechanism of Action
The mechanism of action of ETHYL 2-{[4-(4-CHLOROPHENYL)-5-[(4-CHLOROPHENYL)AMINO]-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETATE involves its interaction with biological targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, disrupting their normal function.
DNA Interaction: It can intercalate into DNA, preventing replication and transcription processes.
Cell Membrane Disruption: The compound can disrupt cell membranes, leading to cell lysis and death.
Comparison with Similar Compounds
ETHYL 2-{[4-(4-CHLOROPHENYL)-5-[(4-CHLOROPHENYL)AMINO]-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETATE can be compared with other triazole derivatives:
Fluconazole: A well-known antifungal agent with a triazole ring, but lacks the chlorophenyl and sulfanyl groups.
Itraconazole: Another antifungal with a triazole ring, but with different substituents that provide a broader spectrum of activity.
Voriconazole: Similar to fluconazole but with enhanced activity against resistant fungal strains.
This compound stands out due to its unique combination of chlorophenyl and sulfanyl groups, which may confer distinct biological activities and potential therapeutic applications.
Properties
IUPAC Name |
ethyl 2-[[5-(4-chloroanilino)-4-(4-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16Cl2N4O2S/c1-2-26-16(25)11-27-18-23-22-17(21-14-7-3-12(19)4-8-14)24(18)15-9-5-13(20)6-10-15/h3-10H,2,11H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMJAZOLGRFELGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NN=C(N1C2=CC=C(C=C2)Cl)NC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16Cl2N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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